Cas no 2901096-74-8 (2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane)
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane
- MFCD34782689
- 2901096-74-8
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- Inchi: 1S/C9H7BrF2O2/c10-8-6(12)2-1-5(11)7(8)9-13-3-4-14-9/h1-2,9H,3-4H2
- InChI Key: KRBVUFQXRAHNQT-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C(C=1C1OCCO1)F)F
Computed Properties
- Exact Mass: 263.95975g/mol
- Monoisotopic Mass: 263.95975g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 18.5Ų
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB602636-250mg |
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane; . |
2901096-74-8 | 250mg |
€355.80 | 2024-07-24 | ||
| abcr | AB602636-1g |
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane; . |
2901096-74-8 | 1g |
€659.60 | 2024-07-24 | ||
| abcr | AB602636-5g |
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane; . |
2901096-74-8 | 5g |
€2218.40 | 2024-07-24 |
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane Suppliers
2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane
Professional Introduction to Compound with CAS No. 2901096-74-8 and Product Name: 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane
The compound with the CAS number 2901096-74-8 and the product name 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this molecule incorporates a dioxolane ring, which is a five-membered oxygen-containing heterocycle, combined with a bromo-3,6-difluorophenyl substituent. Such structural motifs are often engineered to enhance binding affinity and metabolic stability, making them valuable candidates for drug development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated aromatic compounds. The presence of fluorine atoms in the 2-(2-Bromo-3,6-difluorophenyl) moiety imparts unique electronic and steric properties to the molecule. Fluorine substitution can modulate the lipophilicity, metabolic stability, and binding interactions of drug candidates. Specifically, the electron-withdrawing nature of fluorine atoms can influence the reactivity and electronic distribution within the molecule, which is crucial for optimizing pharmacokinetic profiles. This feature has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.
The 1,3-dioxolane ring in this compound serves as a versatile scaffold that can enhance both solubility and bioavailability. Dioxolane rings are known for their ability to form stable complexes with biological targets due to their rigid three-dimensional structure. This rigidity can improve the molecule's ability to interact with enzymes or receptors in a precise manner, thereby increasing its therapeutic efficacy. Additionally, dioxolanes have been employed in various drug delivery systems, where their stability under physiological conditions makes them ideal for controlled-release formulations.
Recent research has highlighted the potential of 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its inhibitory activity against several key enzymes implicated in diseases such as cancer and inflammation. For instance, preliminary in vitro studies suggest that this compound may interfere with signaling pathways involved in cell proliferation and survival. The bromo-3,6-difluorophenyl group appears to play a critical role in mediating these interactions by providing specific binding pockets within the enzyme active sites.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of fluorine atoms into an aromatic ring typically requires specialized methodologies to ensure high selectivity and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired fluorinated phenyl moiety efficiently. Similarly, the formation of the 1,3-dioxolane ring has been achieved through intramolecular cyclization reactions under carefully controlled conditions.
The pharmacological evaluation of 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane has revealed promising results in preclinical models. Animal studies indicate that this compound exhibits favorable pharmacokinetic properties, including reasonable bioavailability and prolonged half-life. These characteristics are essential for ensuring consistent therapeutic effects across different dosing regimens. Moreover, preliminary toxicology assessments suggest that the compound is well-tolerated at relevant doses, although further studies are needed to fully characterize its safety profile.
The structural features of this molecule align well with current trends in drug design aimed at improving target engagement and minimizing off-target effects. The combination of fluorinated aromatic rings and dioxolane scaffolds has been shown to enhance both potency and selectivity. Such design principles are particularly relevant in the context of developing next-generation therapeutics that address complex diseases with high precision.
As research progresses, it is anticipated that derivatives of 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane will be explored further to optimize their pharmacological properties. Structural modifications may focus on fine-tuning electronic distributions or improving solubility while maintaining efficacy. Computational modeling techniques will likely play a pivotal role in guiding these modifications by predicting how changes in structure will influence biological activity.
The broader significance of this compound lies in its contribution to expanding the chemical toolbox available for medicinal chemists. The successful integration of fluorinated aromatic units with heterocyclic scaffolds demonstrates how innovative molecular design can lead to potent and selective drug candidates. As our understanding of disease mechanisms continues to evolve, compounds like 2-(2-Bromo-3,6-difluorophenyl)-1,3-dioxolane will serve as valuable starting points for developing new treatments that meet unmet medical needs.
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